molecular formula C10H13BrOZn B14887335 (2-t-Butoxyphenyl)Zinc bromide

(2-t-Butoxyphenyl)Zinc bromide

Cat. No.: B14887335
M. Wt: 294.5 g/mol
InChI Key: ORMGUHGRNNTZDC-UHFFFAOYSA-M
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Description

(2-t-Butoxyphenyl)Zinc bromide is an organozinc compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a zinc atom bonded to a bromine atom and a phenyl group substituted with a tert-butoxy group. The molecular formula of this compound is C10H13BrOZn, and it is commonly used as a reagent in various chemical reactions due to its unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-t-Butoxyphenyl)Zinc bromide typically involves the reaction of 2-t-Butoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:

2-t-Butoxyphenyl bromide+Zn(2-t-Butoxyphenyl)Zinc bromide\text{2-t-Butoxyphenyl bromide} + \text{Zn} \rightarrow \text{this compound} 2-t-Butoxyphenyl bromide+Zn→(2-t-Butoxyphenyl)Zinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-t-Butoxyphenyl)Zinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromine bond is cleaved, and the phenyl group is transferred to another molecule.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Solvents: Tetrahydrofuran (THF), diethyl ether

    Catalysts: Palladium-based catalysts for coupling reactions

    Conditions: Inert atmosphere, controlled temperature

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

(2-t-Butoxyphenyl)Zinc bromide has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: It is used in the preparation of functional materials and polymers.

    Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of (2-t-Butoxyphenyl)Zinc bromide involves the transfer of the phenyl group to a target molecule. The zinc atom acts as a Lewis acid, facilitating the cleavage of the zinc-bromine bond and the subsequent transfer of the phenyl group. This process is often catalyzed by palladium or other transition metals, which help in the activation of the reactants and the formation of the desired products.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-di-tert-butoxyphenyl)Zinc bromide
  • Zinc bromide
  • Zinc chloride

Uniqueness

(2-t-Butoxyphenyl)Zinc bromide is unique due to the presence of the tert-butoxy group, which imparts steric hindrance and influences the reactivity of the compound. This makes it particularly useful in selective reactions where control over the reaction pathway is desired. Compared to other zinc halides, this compound offers distinct advantages in terms of reactivity and selectivity in organic synthesis.

Properties

Molecular Formula

C10H13BrOZn

Molecular Weight

294.5 g/mol

IUPAC Name

bromozinc(1+);(2-methylpropan-2-yl)oxybenzene

InChI

InChI=1S/C10H13O.BrH.Zn/c1-10(2,3)11-9-7-5-4-6-8-9;;/h4-7H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

ORMGUHGRNNTZDC-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC1=CC=CC=[C-]1.[Zn+]Br

Origin of Product

United States

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